4-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine
Description
Synthesis Analysis
The synthesis of compounds related to "4-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine" often involves multi-step chemical reactions, employing diverse synthetic routes to introduce specific functional groups. For example, Duan et al. (2014) described the synthesis of a 5-chlorosalicylic acid derivative incorporating morpholine moiety through a two-step process, highlighting the compound's crystalline structure and biological activity potential (Duan et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through X-ray crystallography, revealing intricate details about their crystalline forms and intermolecular angles. The study by Duan et al. (2014) provides insights into the dihedral angles between various phenyl and morpholine rings, contributing to the understanding of the compound's three-dimensional configuration (Duan et al., 2014).
Chemical Reactions and Properties
The reactivity of "4-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine" and related compounds with other chemical entities is a key area of interest. Studies such as those by E. Castro et al. (2001) investigate the kinetics and mechanisms of reactions involving similar thionocarbonates and amines, shedding light on the compound's chemical behavior (E. Castro et al., 2001).
Physical Properties Analysis
The physical properties, including solubility, crystal structure, and molecular geometry, are crucial for understanding the compound's behavior in different environments. The crystalline structure analysis by Duan et al. (2014) provides valuable information on the compound's density and crystal packing (Duan et al., 2014).
properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(4-morpholin-4-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-27-21-8-6-20(7-9-21)23-10-12-25(13-11-23)22(26)18-2-4-19(5-3-18)24-14-16-28-17-15-24/h2-9H,10-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBWPFOMWOBARJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxyphenyl)piperazin-1-yl][4-(morpholin-4-yl)phenyl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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